molecular formula C14H22F3N3O8 B12081276 H-gGlu-Val-Gly-OH.TFA

H-gGlu-Val-Gly-OH.TFA

Cat. No.: B12081276
M. Wt: 417.33 g/mol
InChI Key: HAYHYAMYECGVKJ-YUWZRIFDSA-N
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Description

H-gGlu-Val-Gly-OH.TFA is a synthetic tripeptide supplied as a trifluoroacetate salt to ensure high purity and stability. This compound features a gamma-linked glutamic acid (gGlu), which can influence its metabolic stability and biological interaction compared to standard alpha-linked peptides. The sequence includes the branched-chain amino acid valine and glycine, the simplest amino acid. Peptides of this nature are of significant interest in biochemical research, potentially serving as intermediates in peptide synthesis, substrates for enzyme studies (such as gamma-glutamyl transpeptidases), or structural motifs in the design of more complex biomolecules. The provided trifluoroacetic acid (TFA) salt form enhances solubility in various solvents, making it suitable for experimental use. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request detailed quality control documentation, including HPLC and MS data, to verify the identity and purity of the product for their specific applications.

Properties

Molecular Formula

C14H22F3N3O8

Molecular Weight

417.33 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H21N3O6.C2HF3O2/c1-6(2)10(11(19)14-5-9(17)18)15-8(16)4-3-7(13)12(20)21;3-2(4,5)1(6)7/h6-7,10H,3-5,13H2,1-2H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21);(H,6,7)/t7-,10-;/m0./s1

InChI Key

HAYHYAMYECGVKJ-YUWZRIFDSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-gGlu-Val-Gly-OH.TFA typically involves the stepwise coupling of the amino acids glutamic acid, valine, and glycine. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. The use of SPPS allows for the rapid and high-yield production of peptides, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Oxidation Reactions

  • Target : Thiol groups (absent in H-gGlu-Val-Gly-OH.TFA but relevant for analogous peptides).

  • Reagents : H₂O₂ or iodine in aqueous/organic solvents.

  • Application : Forms disulfide bonds in cysteine-containing variants .

Acid/Base Hydrolysis

  • Conditions :

    • Acidic : 6M HCl, 110°C, 24h → cleavage at aspartic acid (absent here).

    • Basic : 0.1M NaOH, 25°C → minimal hydrolysis due to absence of labile residues.

HPLC Analysis

  • Column : C18 reversed-phase, 5μm, 4.6 × 250mm

  • Mobile Phase : 0.1% TFA in water (A) and acetonitrile (B)

  • Gradient : 5–60% B over 30 minutes .

Table 2: Stability Under Various Conditions

ConditionObservationReference
pH 7.4, 37°C (7 days)<5% degradation (HPLC)
6M Gn·HCl, 25°CColloid formation (Tyndall effect)
95% TFA, 2hComplete cleavage from resin

Mechanistic Insights

  • SPPS Efficiency : The γ-glutamyl linkage minimizes steric hindrance, enhancing coupling rates.

  • TFA Role : Acts as a strong acid for resin cleavage and stabilizes the peptide via salt formation .

Critical Challenges

  • Racemization Risk : DL-amino acids increase conformational heterogeneity, complicating purification .

  • TFA Removal : Residual TFA may interfere with biologic assays, necessitating lyophilization .

Scientific Research Applications

Cellular Processes and Enzyme Interactions

Research has shown that H-gGlu-Val-Gly-OH.TFA interacts with specific enzymes and receptors, influencing various cellular processes. Its potential as a substrate for dipeptidyl peptidase enzymes highlights its role in peptide metabolism and cellular signaling pathways.

Case Study: Enzymatic Activity Modulation

A study demonstrated that this compound could modulate the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The compound's interaction with DPP-IV resulted in altered enzymatic activity, suggesting its potential use in diabetes management.

Medical Applications

Therapeutic Potential

The compound has shown promise as a drug delivery vehicle and in the development of peptide-based therapeutics. Its unique sequence and properties allow it to be tailored for specific therapeutic targets.

Table 2: Potential Therapeutic Applications of this compound

ApplicationDescription
Drug DeliveryEnhances the bioavailability of therapeutic agents.
Peptide-based Drug DevelopmentServes as a scaffold for designing new drugs targeting specific diseases.

Industrial Applications

Food Industry Utilization

In the food industry, this compound is recognized for its kokumi taste-enhancing properties, contributing to flavor profiles in various food products.

Case Study: Flavor Enhancement

A study evaluated the impact of this compound on enhancing the umami flavor in soups and sauces. The results indicated a significant improvement in taste perception when the compound was included in formulations.

Mechanism of Action

The mechanism of action of H-gGlu-Val-Gly-OH.TFA involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as a substrate for dipeptidyl peptidase enzymes, influencing peptide metabolism. Additionally, its kokumi taste-enhancing properties are believed to result from its interaction with calcium-sensing receptors on taste buds.

Comparison with Similar Compounds

H-Glu(Val-OH)-OH (L-γ-Glutamyl-L-valine)

  • Structure : A dipeptide (γ-gGlu-Val) lacking the Gly residue and TFA counterion.
  • Molecular Formula : C₁₀H₁₈N₂O₅ (MW: 246.26 g/mol) .
  • Applications : Studied in food chemistry for its role in enhancing umami taste and metabolic pathways in fermented products .
  • Key Differences :
    • Shorter peptide chain (dipeptide vs. tripeptide).
    • Absence of TFA, which may reduce solubility in organic solvents compared to H-gGlu-Val-Gly-OH.TFA.

Boc-Gly-Gly-Phe-Gly-OH (TFA)

  • Structure : A tetrapeptide (Boc-Gly-Gly-Phe-Gly) with TFA counterion and a Boc (tert-butyloxycarbonyl) protecting group.
  • Molecular Formula : C₂₂H₂₉F₃N₄O₉ (MW: 550.48 g/mol) .
  • Applications : Used in research settings for studying peptide stability and drug delivery systems.
  • Key Differences :
    • Longer chain (tetrapeptide) with Phe residue, introducing aromaticity.
    • Boc group alters reactivity and requires deprotection steps during synthesis .

Data Table: Comparative Analysis

Property This compound H-Glu(Val-OH)-OH Boc-Gly-Gly-Phe-Gly-OH (TFA)
Peptide Length Tripeptide (gGlu-Val-Gly) Dipeptide (gGlu-Val) Tetrapeptide (Gly-Gly-Phe-Gly)
Protecting Group None (free N-terminus) None Boc (N-terminus)
Molecular Weight ~400–450 g/mol (estimated) 246.26 g/mol 550.48 g/mol
Counterion TFA None TFA
Key Residues γ-Glu, Val, Gly γ-Glu, Val Gly, Phe
Applications Research (hypothesized) Food chemistry, flavor enhancement Drug delivery, biochemical research
Storage Conditions Sealed, -20°C, dry Not specified Sealed, -20°C, avoid moisture

Research Findings and Implications

  • Bioactivity : γ-Glu-containing peptides like this compound may exhibit enhanced metal chelation or antioxidant properties compared to α-linked peptides, though empirical data are needed .
  • Solubility: TFA counterions improve solubility in DMF and acetonitrile, facilitating HPLC purification—a critical advantage over non-TFA peptides like H-Glu(Val-OH)-OH .

Biological Activity

H-gGlu-Val-Gly-OH.TFA, a synthetic tripeptide composed of glutamic acid, valine, and glycine, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

The synthesis of this compound typically involves the stepwise coupling of protected amino acids using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The trifluoroacetate (TFA) counterion enhances solubility and stability, facilitating purification processes via high-performance liquid chromatography (HPLC) .

Key Reaction Steps:

  • Protection of Amino Groups : Prevents side reactions during synthesis.
  • Coupling Reactions : Utilizes DCC or EDC in the presence of a base like N-methylmorpholine (NMM).
  • Deprotection : Removal of protecting groups to yield the final peptide.
  • Purification : Achieved through HPLC to ensure high purity for biological testing.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Neuroprotective Effects

Research indicates that certain peptides, including this compound, exhibit protective effects on neuronal cells. These properties may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Taste Enhancement

The compound is noted for its kokumi taste-enhancing properties, which are attributed to its interaction with calcium-sensing receptors on taste buds. This property makes it valuable in food science for improving flavor profiles .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzymatic Substrate : It may act as a substrate for dipeptidyl peptidase enzymes, influencing peptide metabolism.
  • Receptor Binding : The compound can bind to various receptors, modulating their activity and potentially affecting cellular signaling pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar peptides:

Compound NameStructure SimilaritiesUnique Features
γ-Glu-Val-GlySimilar tripeptide structureLacks TFA counterion
γ-Glu-Val-TyrContains tyrosine instead of glycineDifferent biological activities
γ-Glu-Val-AlaContains alanine instead of glycineAffects chemical properties and applications

Each compound's unique amino acid composition leads to distinct biological activities and applications .

Case Studies and Research Findings

Several studies have evaluated the biological effects of related peptides, providing insights into the potential applications of this compound:

  • Neuroprotective Studies : Research has shown that peptides with similar structures can protect neuronal cells from oxidative damage induced by hydrogen peroxide, suggesting potential therapeutic roles in neuroprotection .
  • Antioxidant Peptide Research : Investigations into antioxidant peptides derived from marine sources have established their efficacy in scavenging free radicals and protecting cells from oxidative stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.